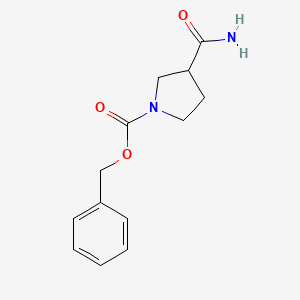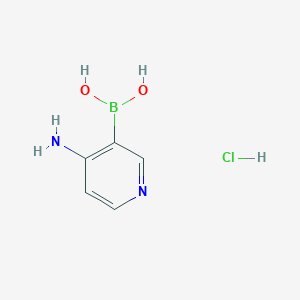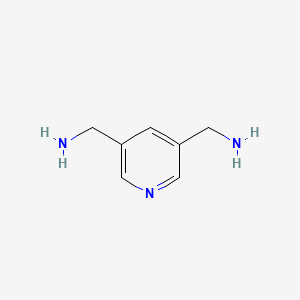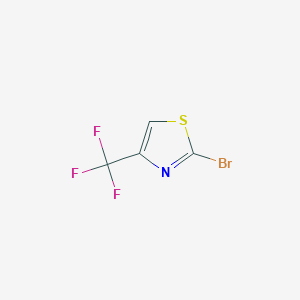
2-溴-4-(三氟甲基)噻唑
概述
描述
2-Bromo-4-(trifluoromethyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its five-membered ring structure
科学研究应用
2-Bromo-4-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various bioactive molecules, including potential drugs with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
安全和危害
The compound is considered hazardous and has been assigned the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
未来方向
While specific future directions for 2-Bromo-4-(trifluoromethyl)thiazole are not mentioned in the search results, thiazole derivatives are a topic of ongoing research due to their diverse biological activities . Further studies could focus on exploring the potential applications of 2-Bromo-4-(trifluoromethyl)thiazole in various fields, including medicinal chemistry.
作用机制
Target of Action
2-Bromo-4-(trifluoromethyl)thiazole is a derivative of thiazole, a heterocyclic compound . Thiazoles are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects Thiazole derivatives are known to interact with various targets, leading to their broad spectrum of biological activities .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to exhibit antimicrobial and antifungal activities .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
It is known to have a high gastrointestinal absorption and is predicted to be bbb permeant . Its lipophilicity (Log Po/w) is reported to be 1.92 (iLOGP) and 2.9 (XLOGP3) .
Result of Action
Thiazole derivatives are known to have diverse biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
It is known to be stored under an inert atmosphere at 2-8°c .
生化分析
Biochemical Properties
2-Bromo-4-(trifluoromethyl)thiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . Additionally, it has shown antifungal activity against Candida albicans, indicating its potential as an antimicrobial agent .
Cellular Effects
The effects of 2-Bromo-4-(trifluoromethyl)thiazole on cellular processes are profound. It influences cell function by inducing DNA damage and cell cycle arrest, which can lead to cell death . This compound also affects cell signaling pathways and gene expression, particularly those involved in cell proliferation and apoptosis . Furthermore, its antifungal properties suggest it can disrupt cellular metabolism in fungal cells .
Molecular Mechanism
At the molecular level, 2-Bromo-4-(trifluoromethyl)thiazole exerts its effects through binding interactions with biomolecules. It binds to DNA and interacts with topoisomerase II, leading to the formation of DNA double-strand breaks . This interaction inhibits the enzyme’s activity, resulting in cell cycle arrest and apoptosis. Additionally, it may interact with other enzymes and proteins, modulating their activity and affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-4-(trifluoromethyl)thiazole have been observed to change over time. The compound is relatively stable under inert conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, including sustained DNA damage and altered gene expression .
Dosage Effects in Animal Models
The effects of 2-Bromo-4-(trifluoromethyl)thiazole vary with different dosages in animal models. At lower doses, it has been shown to induce DNA damage and cell cycle arrest without significant toxicity . At higher doses, it can cause severe toxicity and adverse effects, including organ damage and systemic toxicity . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-Bromo-4-(trifluoromethyl)thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. It has been shown to affect metabolic flux and metabolite levels, particularly those involved in nucleotide synthesis and DNA repair . These interactions can influence the compound’s efficacy and toxicity in biological systems.
Transport and Distribution
Within cells and tissues, 2-Bromo-4-(trifluoromethyl)thiazole is transported and distributed through interactions with transporters and binding proteins . Its localization and accumulation can affect its activity and function, with higher concentrations observed in regions with active DNA synthesis and repair . This distribution pattern is crucial for understanding its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 2-Bromo-4-(trifluoromethyl)thiazole is primarily within the nucleus, where it exerts its effects on DNA and associated proteins . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, influencing its activity and function. Understanding its localization is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole typically involves the bromination of 4-(trifluoromethyl)thiazole. This can be achieved by reacting 4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: Industrial production of 2-Bromo-4-(trifluoromethyl)thiazole follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 2-Bromo-4-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in further chemical transformations.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products:
相似化合物的比较
- 2-Iodo-4-(trifluoromethyl)thiazole
- 2-Methyl-4-(trifluoromethyl)thiazole
- 2-Chloro-4-(trifluoromethyl)thiazole
Comparison: 2-Bromo-4-(trifluoromethyl)thiazole is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and iodo analogs. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the compound’s stability and reactivity in various chemical transformations .
属性
IUPAC Name |
2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNVGMVYUYNBOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrF3NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70631022 | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41731-39-9 | |
| Record name | 2-Bromo-4-(trifluoromethyl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41731-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3-amino-1H-indazol-6-yl)methyl]carbamate](/img/structure/B1290389.png)
![tert-Butyl ((3-aminobenzo[d]isoxazol-6-yl)methyl)carbamate](/img/structure/B1290390.png)
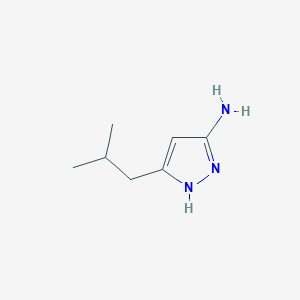
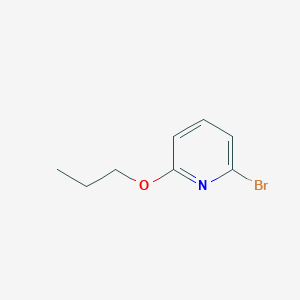
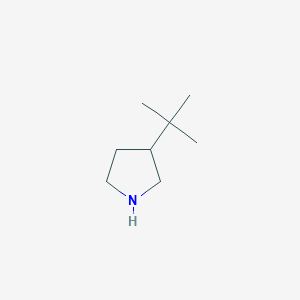
![Benzyl N-[(butylcarbamoyl)methyl]carbamate](/img/structure/B1290401.png)
![[4-(Boc-amino)-piperidin-1-yl]-acetic acid ethyl ester](/img/structure/B1290402.png)
![Tert-butyl 2-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1290403.png)
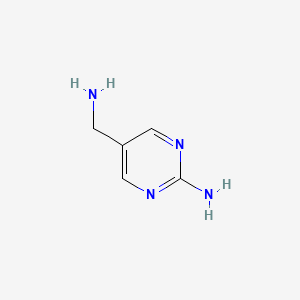
![1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate](/img/structure/B1290407.png)
![1-(6'-Aminospiro[cyclopropane-1,3'-indolin]-1'-yl)ethanone](/img/structure/B1290408.png)
